Gluconapin Gluconapin Gluconapin belongs to the class of organic compounds known as alkylglucosinolates. These are organic compounds containing a glucosinolate moiety that carries an alkyl chain. Gluconapin exists as a solid, soluble (in water), and an extremely strong acidic compound (based on its pKa). Within the cell, gluconapin is primarily located in the cytoplasm. Outside of the human body, gluconapin can be found in a number of food items such as white mustard, horseradish, brassicas, and chinese mustard. This makes gluconapin a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 19041-09-9
VCID: VC21057282
InChI: InChI=1S/C11H19NO9S2/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19)/b12-7+/t6-,8-,9+,10-,11+/m1/s1
SMILES: C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
Molecular Formula: C11H19NO9S2
Molecular Weight: 373.4 g/mol

Gluconapin

CAS No.: 19041-09-9

Cat. No.: VC21057282

Molecular Formula: C11H19NO9S2

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Gluconapin - 19041-09-9

Specification

Description Gluconapin belongs to the class of organic compounds known as alkylglucosinolates. These are organic compounds containing a glucosinolate moiety that carries an alkyl chain. Gluconapin exists as a solid, soluble (in water), and an extremely strong acidic compound (based on its pKa). Within the cell, gluconapin is primarily located in the cytoplasm. Outside of the human body, gluconapin can be found in a number of food items such as white mustard, horseradish, brassicas, and chinese mustard. This makes gluconapin a potential biomarker for the consumption of these food products.
CAS No. 19041-09-9
Molecular Formula C11H19NO9S2
Molecular Weight 373.4 g/mol
IUPAC Name [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxypent-4-enimidothioate
Standard InChI InChI=1S/C11H19NO9S2/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19)/b12-7+/t6-,8-,9+,10-,11+/m1/s1
Standard InChI Key PLYQBXHVYUJNQB-KPKJPENVSA-N
Isomeric SMILES C=CCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
SMILES C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
Canonical SMILES C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
Melting Point 125°C

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